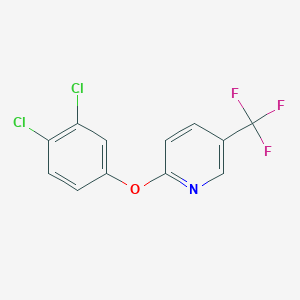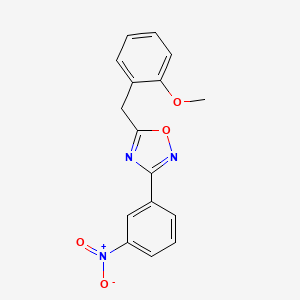![molecular formula C15H18ClNO B5788167 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)
3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It was first synthesized in the early 1990s as a potential treatment for obesity and related metabolic disorders. Since then, CL-316,243 has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.
作用机制
3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and play a critical role in regulating energy balance. Activation of β3-adrenergic receptors leads to increased thermogenesis and energy expenditure, as well as lipolysis and fatty acid oxidation. This results in a reduction in body weight and improvement in metabolic parameters, such as glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have several biochemical and physiological effects, including increased energy expenditure, reduced body weight, improved glucose tolerance and insulin sensitivity, and increased thermogenesis in brown adipose tissue. It has also been shown to increase lipolysis and fatty acid oxidation in adipose tissue, which can help to reduce adiposity and improve metabolic health.
实验室实验的优点和局限性
One of the main advantages of 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one for lab experiments is its selectivity for β3-adrenergic receptors, which allows for specific targeting of adipose tissue and BAT. It is also relatively easy to synthesize and has a high yield, making it a cost-effective option for research. However, one limitation of 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is its potential off-target effects, which can complicate data interpretation. It is also important to note that the effects of 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one may vary depending on the species and experimental conditions used.
未来方向
There are several potential future directions for research on 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of more selective and potent β3-adrenergic receptor agonists, which could have improved therapeutic potential for obesity and related metabolic disorders. Another area of interest is the investigation of the role of β3-adrenergic receptors in other tissues and physiological processes, such as skeletal muscle and cardiovascular function. Finally, further research is needed to fully understand the potential benefits and limitations of 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one for clinical use, including its safety and efficacy in humans.
合成方法
The synthesis of 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves several steps, starting from the reaction of 2-chloro-5-methylphenylamine with 2,4-pentanedione. The resulting intermediate is then subjected to a series of reactions, including cyclization and reduction, to yield the final product. The overall yield of this synthesis method is around 20-30%, which makes it a relatively efficient and cost-effective process.
科学研究应用
3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been used extensively in scientific research, particularly in the field of obesity and related metabolic disorders. It has been shown to increase energy expenditure and reduce body weight in animal models, making it a potential therapeutic agent for obesity and type 2 diabetes. 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been studied for its effects on brown adipose tissue (BAT), which plays a critical role in thermogenesis and energy balance. Activation of β3-adrenergic receptors in BAT by 3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one leads to increased thermogenesis and energy expenditure, which can help to counteract obesity and related metabolic disorders.
属性
IUPAC Name |
3-(2-chloro-5-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-10-4-5-13(16)14(6-10)17-11-7-12(18)9-15(2,3)8-11/h4-7,17H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCICOYCTOLSBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC2=CC(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-5-methylphenyl)amino]-5,5-dimethylcyclohex-2-EN-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate](/img/structure/B5788095.png)
![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5788122.png)
![4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)

![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)
![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
![N-[(dibenzylamino)carbonothioyl]-2-methylpropanamide](/img/structure/B5788178.png)
